Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride
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Overview
Description
Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride is a chemical compound with the molecular formula C15H18ClNO and a molecular weight of 263.76 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride typically involves the reaction of benzeneethanamine with phenylmethoxy compounds under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. standard organic synthesis techniques involving the use of appropriate solvents, catalysts, and purification methods would be employed.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Halogenating Agents: Chlorine (Cl2), bromine (Br2)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzeneethanone derivatives, while reduction may produce benzeneethanol derivatives.
Scientific Research Applications
Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, although it is not approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with G-protein coupled receptors, particularly the 5-hydroxytryptamine (serotonin) receptor, and may inhibit enzymes such as monoamine oxidase . These interactions can affect neurotransmitter levels and signaling pathways in the brain .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A primary amine with a similar structure, known for its stimulant effects on the central nervous system.
Benzeneethanamine: Another related compound with similar chemical properties.
Uniqueness
Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological effects compared to other similar compounds.
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13;/h1-9H,10-12,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBYDPSZQUJJPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209919 |
Source
|
Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61035-94-7 |
Source
|
Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061035947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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